

Cross-Validation of Anisole's Spectroscopic Data with Literature Values: A Comparative Guide

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Compound of Interest

Compound Name: *Anisole*

Cat. No.: *B1667542*

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For researchers, scientists, and drug development professionals, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-validation of experimentally obtained spectroscopic data for **anisole** with established literature values. By presenting detailed experimental protocols and clear data comparisons, this document serves as a practical resource for verifying the identity and purity of **anisole** in a laboratory setting.

Anisole (methoxybenzene), a common building block in organic synthesis and a key component in fragrances and flavorings, offers a clear set of spectroscopic signals for analysis. This guide focuses on the four primary spectroscopic techniques used for structural elucidation: Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

To ensure reproducibility, the following standard protocols are recommended for acquiring spectroscopic data for an **anisole** sample.

1. Sample Preparation:

- **NMR Spectroscopy (^1H and ^{13}C):** A solution of **anisole** (analytical grade, $\geq 99.9\%$) is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- IR Spectroscopy: A thin film of neat **anisole** liquid is placed between two potassium bromide (KBr) plates for analysis.
- Mass Spectrometry: A dilute solution of **anisole** is prepared in a volatile organic solvent such as methanol or dichloromethane. For gas chromatography-mass spectrometry (GC-MS), the sample is injected directly into the GC inlet. For direct infusion, the solution is introduced into the ion source via a syringe pump.

2. Instrumentation and Data Acquisition:

- ¹H NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2-3 seconds. A total of 16-32 scans are typically co-added.
- ¹³C NMR Spectroscopy: Spectra are acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence is used with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required for a good signal-to-noise ratio.
- IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
- Mass Spectrometry: Electron ionization (EI) mass spectra are obtained using an ionization energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200.

Data Presentation and Comparison

The following tables summarize the experimentally expected values and compare them with established literature data.

Table 1: ¹H NMR Spectroscopic Data for **Anisole** in CDCl₃

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)[1][2][3]	Multiplicity
-OCH ₃	~3.81	3.75 - 3.86	Singlet (s)
H-2, H-6 (ortho)	~6.89	6.88 - 6.92	Doublet (d) or Multiplet (m)
H-4 (para)	~6.94	6.92 - 6.98	Triplet (t) or Multiplet (m)
H-3, H-5 (meta)	~7.28	7.26 - 7.31	Triplet (t) or Multiplet (m)

Table 2: ¹³C NMR Spectroscopic Data for **Anisole** in CDCl₃

Carbon Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)[4][5][6][7]
-OCH ₃	~54.8	54.8 - 55.3
C-4 (para)	~120.7	120.1 - 120.8
C-2, C-6 (ortho)	~114.0	113.9 - 114.2
C-3, C-5 (meta)	~129.5	129.4 - 129.6
C-1 (ipso)	~159.8	159.7 - 160.0

Table 3: Key IR Absorption Bands for **Anisole** (Neat Liquid)

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Literature Frequency (cm ⁻¹) [8][9][10][11][12]	Intensity
C-H stretch (aromatic)	~3060-3000	3100-3000	Medium-Weak
C-H stretch (aliphatic, -OCH ₃)	~2955, 2835	2960-2838	Medium
C=C stretch (aromatic ring)	~1600, 1500	1600-1500	Strong
C-O-C stretch (asymmetric)	~1245	~1250	Strong
C-O-C stretch (symmetric)	~1040	~1040	Medium
C-H out-of-plane bend	~750, 690	770-730, 710-690	Strong

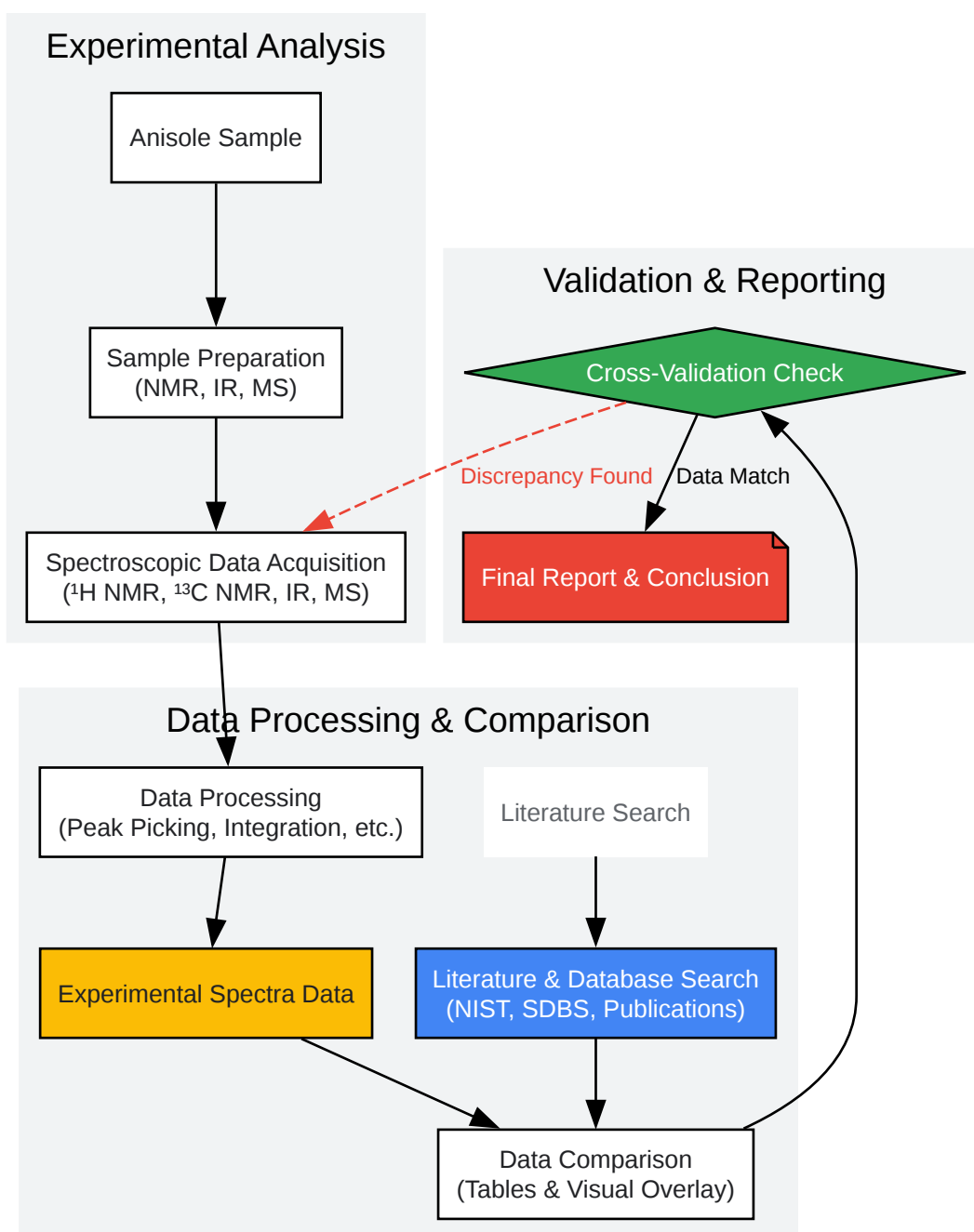
Table 4: Mass Spectrometry Data for **Anisole** (EI, 70 eV)

Fragment Ion	Proposed Structure	Experimental m/z	Literature m/z[13][14][15] [16][17]	Relative Abundance
[C ₇ H ₈ O] ⁺	Molecular Ion	108	108	High
[C ₆ H ₅ O] ⁺	Loss of -CH ₃	93	93	Moderate
[C ₆ H ₅] ⁺	Loss of -OCH ₃	77	77	Moderate
[C ₅ H ₆] ⁺	Rearrangement and loss of CO	78	78	High
[C ₄ H ₃] ⁺	Further fragmentation	51	51	Moderate

Logical Workflow for Spectroscopic Data Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of **aniso**le's spectroscopic data. This process ensures a systematic and thorough comparison of experimental results with established literature values.

Workflow for Spectroscopic Data Cross-Validation



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Caption: Workflow for Spectroscopic Data Cross-Validation.

This systematic approach, combining standardized experimental procedures with a thorough comparison to reliable literature data, provides a high degree of confidence in the structural confirmation of **anisole**. For drug development professionals and researchers, such rigorous validation is a critical step in ensuring the quality and integrity of their scientific work.

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